Pomalidomide-5'-PEG6-OH is a compound that combines the therapeutic agent pomalidomide with a polyethylene glycol (PEG) moiety, specifically a six-carbon PEG chain terminated with a hydroxyl group. This structure enhances its solubility and bioavailability. Pomalidomide itself is a derivative of thalidomide and is primarily used in the treatment of multiple myeloma, a type of blood cancer. The addition of the PEG moiety facilitates its application in targeted protein degradation, particularly in the development of PROteolysis-TArgeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins involved in disease processes.
Pomalidomide-5'-PEG6-OH is classified as:
The synthesis of pomalidomide-5'-PEG6-OH typically involves several key steps:
The molecular structure of pomalidomide-5'-PEG6-OH can be represented as follows:
Pomalidomide-5'-PEG6-OH participates in various chemical reactions:
The mechanism of action for pomalidomide-5'-PEG6-OH primarily revolves around its role in targeted protein degradation:
Pomalidomide-5'-PEG6-OH has several scientific uses:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: